6-O-Methylpapyracon C

Description

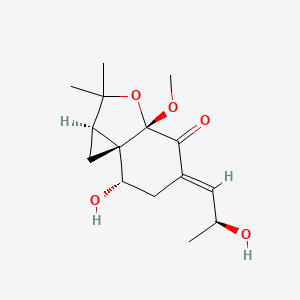

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22O5 |

|---|---|

Molecular Weight |

282.33 g/mol |

IUPAC Name |

(1aR,3aS,5E,7S,7aS)-7-hydroxy-5-[(2S)-2-hydroxypropylidene]-3a-methoxy-2,2-dimethyl-1,1a,6,7-tetrahydrocyclopropa[c][1]benzofuran-4-one |

InChI |

InChI=1S/C15H22O5/c1-8(16)5-9-6-11(17)14-7-10(14)13(2,3)20-15(14,19-4)12(9)18/h5,8,10-11,16-17H,6-7H2,1-4H3/b9-5+/t8-,10-,11-,14-,15+/m0/s1 |

InChI Key |

HRGQUZFZALCQPL-UGBLBMCTSA-N |

Isomeric SMILES |

C[C@@H](/C=C/1\C[C@@H]([C@]23C[C@H]2C(O[C@@]3(C1=O)OC)(C)C)O)O |

Canonical SMILES |

CC(C=C1CC(C23CC2C(OC3(C1=O)OC)(C)C)O)O |

Synonyms |

6-O-methylpapyracon B 6-O-methylpapyracon C |

Origin of Product |

United States |

Contextual Background in Natural Product Research

Significance of Microbial Secondary Metabolites in Contemporary Chemical Biology

Microbial secondary metabolites are low molecular weight organic compounds produced by microorganisms that are not essential for their basic growth, development, or reproduction. scispace.com Instead, these molecules play crucial roles in the producing organism's interaction with its environment. escholarship.org They can function in cell-to-cell signaling, warfare against other microbes, pathogenesis, and scavenging for nutrients. nih.govelifesciences.org The vast structural diversity of these compounds has made them a cornerstone of drug discovery and have significant applications in various sectors, including medicine and agriculture. escholarship.org

Historically, microbial secondary metabolites have provided a rich source of antibiotics, antifungals, and other therapeutic agents. The discovery of penicillin from the fungus Penicillium is a classic example that revolutionized medicine. In contemporary chemical biology, the exploration of microbial secondary metabolites continues to be a vital area of research. The advent of advanced analytical techniques and genome sequencing has revealed a vast, previously untapped reservoir of biosynthetic potential within the microbial world. escholarship.org This suggests that many more novel and bioactive molecules are yet to be discovered. escholarship.org

These compounds are not only valued for their potential as drugs but also for their roles in a growing bioeconomy. escholarship.org They are being investigated for use as biopesticides, food preservatives, and even as components in cosmetics. escholarship.org The study of microbial secondary metabolites provides insights into complex biological processes and offers solutions to challenges in human health, food security, and environmental sustainability. escholarship.org

The Fungal Genus Lachnum as a Prolific Source of Bioactive Natural Products

The fungal genus Lachnum has been identified as a particularly rich and versatile source of bioactive secondary metabolites. Species within this genus are known to produce a wide array of structurally diverse compounds with interesting biological activities. nih.gov For instance, several species of Lachnum have been found to produce compounds with antimicrobial and nematicidal properties. doi.org

Research into the genus has led to the isolation of numerous novel natural products. For example, Lachnum palmae, an endophytic fungus, produces palmaerones A-G, which are halogenated dihydroisocoumarins with antimicrobial activity. nih.govresearchgate.net Another species, Lachnum virgineum, produces virgineone, a glycosylated tetramic acid with broad-spectrum antifungal activity. acs.org

The consistent discovery of new and bioactive compounds from various Lachnum species highlights the genus's potential for natural product discovery. Systematic investigations into different species of Lachnum and their associated organisms continue to yield novel chemical structures with potential therapeutic applications.

Positioning of 6-O-Methylpapyracon C within the Mycorrhizin-Related Metabolite Family Research Landscape

This compound is a natural product that belongs to a family of metabolites structurally related to mycorrhizin A. researchgate.netnih.gov Mycorrhizin A is an antibiotic and nematicidal compound originally isolated from a mycorrhizal fungus. carleton.ca The discovery of this compound and other related compounds has expanded our understanding of the chemical diversity within this family of natural products.

This compound was isolated from the ascomycete fungus Lachnum papyraceum. researchgate.netnih.gov This fungus is a known producer of a variety of mycorrhizin-related compounds, including papyracon A, papyracon B, and papyracon C. nih.govresearchgate.net The addition of certain salts, like calcium bromide, to the culture medium of L. papyraceum can significantly increase the production of some of these related metabolites. nih.gov

The biological activities of these mycorrhizin-related compounds, including this compound, have been investigated. While some exhibit notable nematicidal and antimicrobial activities, the potency can vary among the different analogues. researchgate.netnih.govd-nb.info For instance, the nematicidal, antibiotic, and cytotoxic activities of this compound have been reported to be weaker than those of mycorrhizin A. researchgate.netnih.gov The continued study of this compound and its relatives contributes to a deeper understanding of structure-activity relationships within this class of compounds and may provide leads for the development of new therapeutic agents. nih.gov

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C15H22O5 |

| Molecular Weight | 282.33 g/mol |

| IUPAC Name | (1Ar,3aS,5E,7S,7aS)-7-hydroxy-5-[(2S)-2-hydroxypropylidene]-3a-methoxy-2,2-dimethyl-1,1a,6,7-tetrahydrocyclopropa[c] nih.govbenzofuran-4-one |

| Chemical Class | Ketal |

Data sourced from PubChem and ChEBI. mycocentral.eunih.govebi.ac.uk

Methodologies for Isolation and Purification Research

Cultivation Strategies for Lachnum papyraceum to Optimize 6-O-Methylpapyracon C Production

The production of secondary metabolites by Lachnum papyraceum, including this compound, is highly dependent on the cultivation conditions. sciencecast.org Researchers have explored various fermentation strategies to maximize the yield of desired compounds. The fungus is typically grown in submerged cultures, with studies indicating that large-scale production, up to 100-liter fermentations, has been successfully undertaken to isolate its diverse metabolites. sciencecast.org

Fermentation is often carried out over an extended period, for instance, 18 days, to allow for sufficient biomass growth and secondary metabolite synthesis. nih.gov The standard culture medium used is MGP (Malt-Glucose-Peptone) medium. scispace.com Optimization strategies often involve the manipulation of the mineral composition of the medium. For example, studies have investigated the influence of adding different salts, such as calcium bromide (CaBr₂), to the culture. scispace.comnih.gov While the addition of bromide can inhibit the production of certain chlorinated metabolites like mycorrhizins, it can concurrently promote a shift in the metabolic pathway, leading to the formation of other compounds, including non-halogenated papyracons. nih.govresearchgate.netresearchgate.net This manipulation of media components represents a key strategy for potentially enhancing the relative yield of this compound.

**Table 1: Fermentation Parameters for *Lachnum papyraceum***

| Parameter | Condition | Source |

|---|---|---|

| Organism | Lachnum papyraceum | nih.govscispace.com |

| Culture Type | Submerged Fermentation | researchgate.net |

| Basal Medium | MGP Medium | scispace.com |

| Incubation Time | 18 days | nih.gov |

| Temperature | 24°C | scispace.com |

| Agitation | 120 rpm (rotary shaker) | scispace.com |

| Medium Modification | Addition of salts like CaBr₂ to influence metabolite profile | scispace.comnih.gov |

Advanced Extraction Techniques from Fungal Culture Fluids and Mycelia

Following fermentation, the target compounds must be efficiently extracted from the culture broth and/or the fungal mycelia.

Liquid-liquid extraction using an organic solvent is a primary method for recovering metabolites from the culture fluid of Lachnum papyraceum. scispace.com After separating the mycelia from the culture broth, the fluid is extracted with a water-immiscible organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for this purpose. scispace.com The process involves mixing the culture fluid with ethyl acetate, allowing the metabolites to partition into the organic phase. The organic extracts are then collected and concentrated under reduced pressure (in vacuo) at a controlled temperature, typically around 40°C, to yield a crude extract containing a mixture of secondary metabolites. scispace.com

Solid-Phase Extraction (SPE) serves as a valuable technique for sample clean-up and fractionation of the crude extract before further chromatographic purification. chromatographyonline.com SPE can efficiently separate compounds based on their physical and chemical properties. chromatographyonline.com This technique involves passing the crude extract, dissolved in an appropriate solvent, through a cartridge packed with a solid adsorbent (the stationary phase). By using different solvents (the mobile phase) to wash the column and elute the compounds, fractions with increasing polarity can be collected. This step helps in removing highly polar or non-polar impurities, thereby concentrating the target compounds and simplifying the subsequent purification steps. chromatographyonline.com

Chromatographic and Non-Chromatographic Purification Protocols

Chromatography is an indispensable tool for separating individual compounds from the complex mixture present in the crude extract. nih.gov The purification of this compound relies on a sequence of chromatographic techniques that separate molecules based on differences in their size, polarity, and affinity for the stationary phase. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a critical technique for the fine separation and final purification of this compound. nih.gov It offers high resolution, allowing for the separation of structurally similar minor metabolites. nih.govnih.gov Analytical HPLC is first used to develop a suitable separation method and to check the purity of fractions obtained from other purification steps. ingenieria-analitica.com

For the papyracon family of compounds, research has utilized columns such as LiChroSorb Diol. scispace.com The separation is often achieved using a gradient elution system, where the composition of the mobile phase is changed over time. For instance, a gradient of cyclohexane (B81311) and tert-butyl methyl ether has been used effectively. scispace.com This gradual change in solvent polarity allows for the sequential elution of compounds with different affinities for the column, leading to high-resolution separation. ingenieria-analitica.com

While analytical HPLC is used for identification and purity assessment, preparative chromatography is employed to isolate larger quantities of the target compound required for structure elucidation and biological testing. teledynelabs.com The goal of preparative HPLC is not just to separate the components but to purify a significant amount of a specific substance. teledynelabs.com This involves using larger columns and higher flow rates compared to analytical HPLC. researchgate.net

Techniques like Medium Pressure Liquid Chromatography (MPLC) can be used as an initial step to fractionate the crude extract on a larger scale. scispace.comresearchgate.net This is followed by preparative HPLC to achieve the final purification of the target compound. teledynelabs.comresearchgate.net The principles of separation remain the same as in analytical HPLC, but the scale is increased to handle milligram to gram quantities of material. researchgate.net The collected fractions are monitored, and those containing the pure compound are combined and concentrated to yield the isolated this compound.

Table 2: Chromatographic Methods for Purifying Papyracon-Related Compounds

| Technique | Stationary Phase/Column | Mobile Phase System | Purpose | Source |

|---|---|---|---|---|

| MPLC | LiChroSorb Diol (7 µm) | Cyclohexane / tert-butylmethylether gradient | Initial fractionation of crude extract | scispace.com |

| HPLC | (Not explicitly stated for this compound, but generally used) | (Dependent on column and compound polarity) | High-resolution separation and final purification | nih.govnih.gov |

| Preparative HPLC | (Scaled-up version of analytical column) | (Optimized based on analytical method) | Isolation of larger quantities of pure compound | ingenieria-analitica.comteledynelabs.com |

Precipitation and Filtration Methodologies

Precipitation and filtration are fundamental techniques employed in the initial stages of natural product isolation to separate components of a mixture based on differences in solubility. These methods are crucial for concentrating the target compound and removing bulk impurities from crude extracts.

Precipitation: This technique involves altering the solvent environment to decrease the solubility of a target compound or, conversely, to precipitate unwanted impurities. In the context of isolating fungal metabolites like those from Lachnum species, precipitation is often induced by adding a non-polar solvent (an anti-solvent) to a polar extract or by changing the pH of the solution. nih.govresearchgate.net For instance, ethanol (B145695) is commonly used to precipitate polysaccharides and other high-molecular-weight substances from aqueous extracts of fungal cultures. researchgate.net The principle relies on the differential solubility of compounds in the resulting solvent mixture; compounds that are less soluble will precipitate out of the solution. youtube.com The resulting solid material is known as the precipitate, while the remaining solution is the supernatant or mother liquor. youtube.com

Filtration: Following precipitation, filtration is the mechanical process used to separate the solid precipitate from the liquid supernatant. youtube.comatlas-scientific.com The choice of filtration method depends on the nature of the precipitate and the scale of the operation.

Gravity Filtration: A simple method often used for less demanding separations.

Vacuum Filtration: A more rapid technique that uses reduced pressure to draw the solvent through the filter medium, which is ideal for collecting a desired crystalline solid. youtube.com

Membrane Filtration: This technique uses microporous membranes to separate particles based on size. atlas-scientific.comwaterwithoutwaste.org It can be used as a pre-treatment step to clarify extracts by removing cells, spores, and large particulate matter before subsequent chromatographic steps. waterwithoutwaste.org

The effectiveness of these methodologies is contingent on the specific physicochemical properties of this compound relative to other co-occurring metabolites in the Lachnum papyraceum extract.

Table 1: Overview of Filtration Techniques in Natural Product Isolation

| Filtration Technique | Principle of Separation | Typical Application | Advantages |

|---|---|---|---|

| Gravity Filtration | Differential pressure based on the weight of the liquid column. | Removal of coarse impurities; separations where speed is not critical. | Simple setup, low cost. |

| Vacuum Filtration | A pressure gradient is applied across the filter medium. | Rapid collection of crystalline precipitates; drying of solids. | Fast, efficient for solid collection. |

| Membrane Filtration | Size exclusion using a porous membrane. | Clarification of extracts, sterilization, removal of fine particulates. atlas-scientific.comwaterwithoutwaste.org | High precision, can remove very small particles and microorganisms. waterwithoutwaste.org |

| Centrifugation | Separation based on density differences under centrifugal force. | Pelleting of fine precipitates or microbial cells from culture broth. unil.ch | Effective for very fine or gelatinous precipitates that clog filters. |

Method Development and Optimization for Isolation Yield and Purity Assessment

The development of an effective isolation protocol for a minor natural product like this compound is an iterative process focused on maximizing both the yield and the final purity of the compound.

Method Development and Optimization: A primary challenge in the production of this compound is its low yield from fungal fermentation. nih.gov Research efforts are directed at optimizing fermentation conditions—such as culture medium composition, pH, and incubation time—to enhance the biosynthesis and accumulation of the target metabolite. nih.govresearchgate.net

Beyond fermentation, the isolation process itself requires careful optimization. This involves a systematic evaluation of different techniques and parameters to achieve the most efficient separation. Response surface methodology, for example, can be used to study the effects of multiple variables, such as extraction and precipitation pH, on the recovery and purity of the target compound. nih.gov Researchers may compare different solvent systems for liquid-liquid extraction or test various anti-solvents and concentrations for fractional precipitation to selectively isolate this compound from other related compounds like Mycorrhizin A or Papyracon D. nih.gov

Purity Assessment: Throughout the development and optimization process, the purity of the isolated fractions must be rigorously assessed. This is typically accomplished using a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a key analytical tool for assessing purity. It separates components of a mixture, and the purity of the target compound can be estimated by the relative area of its peak in the chromatogram.

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of the isolated compound and ensure it is free from contaminants. nih.govvdoc.pub The structural determination of this compound was originally achieved through such spectroscopic analysis. nih.gov

Table 2: Key Parameters for Optimization in Isolation Protocols

| Stage | Parameter for Optimization | Objective | Assessment Method |

|---|---|---|---|

| Fermentation | Media components (carbon/nitrogen source), pH, temperature, time. researchgate.net | Increase the initial concentration of this compound in the culture. | HPLC analysis of crude extract. |

| Extraction | Solvent type, solvent-to-solid ratio, extraction time, temperature. | Maximize recovery of target compound from biomass or culture fluid. | HPLC, Gravimetric analysis. |

| Precipitation | Anti-solvent choice, solvent/anti-solvent ratio, pH, temperature. nih.gov | Selective removal of impurities or selective precipitation of the target compound. | HPLC, SDS-PAGE (for protein removal). |

| Chromatography | Stationary phase, mobile phase composition, gradient, flow rate. | High-resolution separation of target compound from closely related structures. | HPLC with UV/MS detection, Fraction analysis. |

Advanced Structural Elucidation Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural and Stereochemical Assignment

High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of novel natural products like 6-O-Methylpapyracon C. emerypharma.com This powerful, non-destructive technique provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise determination of its connectivity and stereochemistry. emerypharma.comhuji.ac.il

The structural backbone of this compound was pieced together using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. 1D NMR, including ¹H and ¹³C NMR spectra, provides initial information on the types and numbers of protons and carbons present in the molecule. huji.ac.il For this compound, the ¹H NMR spectrum revealed the presence of several distinct proton signals, while the ¹³C NMR spectrum indicated the number of unique carbon environments.

To establish the connectivity between these protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were employed.

COSY experiments identify protons that are coupled to each other, typically on adjacent carbons, helping to establish spin systems within the molecule. emerypharma.com

HSQC spectra correlate each proton with its directly attached carbon, providing a direct link between the ¹H and ¹³C assignments.

HMBC experiments reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting the individual spin systems and piecing together the entire molecular structure, including the placement of quaternary carbons and heteroatoms.

Through careful analysis of these 2D NMR datasets, the planar structure of this compound was established. The relative stereochemistry of the molecule was then deduced from the analysis of coupling constants in the ¹H NMR spectrum and through NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, which identify protons that are close to each other in space.

Table 1: Selected ¹H and ¹³C NMR Data for this compound

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | 168.5 | |

| 3 | 108.2 | 6.25 (d, 2.0) |

| 4 | 145.8 | |

| 4a | 129.7 | |

| 5 | 39.8 | 3.61 (m) |

| 6 | 78.1 | 4.88 (d, 9.8) |

| 7 | 26.5 | 1.95 (m), 1.65 (m) |

| 8 | 134.5 | |

| 9 | 122.9 | 5.20 (t, 7.2) |

| 10 | 22.8 | 2.05 (m) |

| 11 | 124.5 | 5.12 (t, 7.1) |

| 12 | 131.3 | |

| 13 | 17.7 | 1.60 (s) |

| 14 | 25.7 | 1.68 (s) |

| 15 | 16.2 | 1.75 (s) |

| 6-OCH₃ | 57.2 | 3.45 (s) |

Data obtained from a study by Shan et al.

Determining the absolute configuration of a chiral molecule is a critical final step in its structural elucidation. For compounds that are not amenable to X-ray crystallography, the use of chiral derivatizing agents (CDAs) in conjunction with NMR spectroscopy provides a powerful alternative. nih.govresearchgate.net This method involves reacting the chiral analyte, in this case, the hydroxyl group of the precursor to this compound, with a chiral reagent to form a pair of diastereomers. tcichemicals.com

These newly formed diastereomers will have distinct NMR spectra. By analyzing the differences in the chemical shifts (Δδ) of the protons near the newly formed chiral center in the two diastereomers, the absolute configuration can be determined. This phenomenon arises from the magnetic anisotropy of the chiral reagent, which creates a differential shielding or deshielding effect on the neighboring protons of the two diastereomers. While specific data for the application of this technique on this compound is not detailed in the primary literature, this remains a standard and powerful method for such determinations.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool in the structural elucidation of natural products, providing vital information about the molecular weight and elemental composition of a compound. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) was employed to determine the precise mass of this compound. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This high degree of accuracy allows for the unambiguous determination of the molecular formula. researchgate.net For this compound, HRMS data confirmed the molecular formula as C₁₆H₂₂O₃, which is consistent with the data obtained from NMR spectroscopy.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Measured m/z | Molecular Formula |

| [M]⁺ | 262.1569 | 262.1569 | C₁₆H₂₂O₃ |

Data obtained from a study by Shan et al.

Tandem Mass Spectrometry (MS/MS) provides further structural insights by analyzing the fragmentation patterns of a selected precursor ion. nationalmaglab.orgwikipedia.org In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. wikipedia.org

The analysis of these fragment ions helps to confirm the connectivity of the molecule as determined by NMR. The fragmentation pattern provides a "fingerprint" of the molecule, revealing characteristic losses of functional groups and substructures. For this compound, the fragmentation pattern would be expected to show losses corresponding to the methoxy (B1213986) group, parts of the terpenoid side chain, and other characteristic cleavages of the core structure, thereby corroborating the proposed structure.

X-ray Crystallography for Definitive Absolute Stereochemistry Determination (if applicable to the compound or its derivatives)

X-ray crystallography is considered the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govesrf.fr This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. mdpi.com From this pattern, a detailed electron density map of the molecule can be constructed, revealing the precise spatial arrangement of every atom. researchgate.netresearchgate.netnih.gov

As of the latest available research, there have been no published reports on the successful crystallization and subsequent X-ray diffraction analysis of this compound or its derivatives. The ability to obtain single crystals of sufficient quality for X-ray analysis can be a significant challenge, particularly for minor metabolites that are often isolated in small quantities and may be non-crystalline oils. Therefore, the absolute stereochemistry of this compound relies on other methods, such as the use of chiral NMR reagents or by relating it to other compounds of known absolute configuration.

Computational Chemistry Approaches in Conformation Analysis and Structure Prediction

Detailed computational studies specifically focused on this compound are not extensively available in the public domain. However, the general principles of computational chemistry provide a framework for how such an analysis would be conducted. This would typically involve the use of molecular mechanics and quantum chemical calculations to explore the molecule's potential energy surface and identify its most stable conformers.

Conformational analysis is crucial for understanding the spatial arrangement of atoms in a molecule, which can significantly influence its biological activity and spectroscopic properties. libretexts.orglumenlearning.com For a molecule with multiple chiral centers and rotatable bonds like this compound, a multitude of conformations are possible. Computational methods can systematically evaluate the energy of these different arrangements.

The process often begins with a grid search or other conformational search algorithms to generate a wide range of possible structures. nih.gov These initial structures are then typically optimized using molecular mechanics force fields. Subsequently, more accurate quantum chemical methods, such as Density Functional Theory (DFT), can be employed to refine the energies and geometries of the low-energy conformers. rsc.orggithub.com The results of these calculations, such as predicted bond lengths, bond angles, and dihedral angles, can then be compared with experimental data, for instance from NMR spectroscopy, to validate the proposed structure. nih.gov

While specific data tables for this compound are not available from the search results, a hypothetical table illustrating the type of data generated from such a computational study is presented below for illustrative purposes.

Table 1: Hypothetical Calculated Energetic and Geometric Parameters for Low-Energy Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle 1 (°) | Key Dihedral Angle 2 (°) | Predicted Key NMR Coupling Constant (Hz) |

| 1 | 0.00 | 175.2 | -65.8 | 8.5 |

| 2 | 1.25 | -70.1 | 178.9 | 2.1 |

| 3 | 2.80 | 55.4 | 60.3 | 3.5 |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Such computational approaches have become an indispensable tool in modern natural product chemistry, aiding in the unambiguous assignment of complex structures and providing insights into their chemical behavior. rsc.org

Investigations into 6 O Methylpapyracon C Biosynthesis

Identification of Biosynthetic Gene Clusters in Lachnum papyraceum Relevant to Polyketide and Isoprenoid Pathways

The molecular architecture of 6-O-Methylpapyracon C suggests its origin from a polyketide pathway, a common route for secondary metabolite production in fungi. mdpi.commdpi.com The biosynthesis of such compounds is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). researchgate.netnih.gov These PKS genes are almost universally located in BGCs, which also contain genes for tailoring enzymes like methyltransferases, oxidases, and reductases that modify the initial polyketide backbone to produce the final, structurally diverse molecule. mdpi.com

The surge in fungal genome sequencing has revealed a vast, often untapped, potential for polyketide biosynthesis within fungal species. nih.gov For an organism like Lachnum papyraceum, identifying the BGC responsible for this compound would be the foundational step in elucidating its biosynthesis. nih.gov This process involves sequencing the fungal genome and using bioinformatic tools to mine for sequences homologous to known PKS genes. plos.org Given that some fungal metabolites are hybrids of polyketide and isoprenoid pathways, searches may also include genes for terpene synthases, which are responsible for isoprenoid biosynthesis. nih.govresearchgate.net

Once a candidate PKS gene is identified, the surrounding genomic region is analyzed to identify the complete BGC. A typical BGC for a modified polyketide would contain the core PKS gene along with various tailoring enzyme genes.

Table 1: Hypothetical Biosynthetic Gene Cluster (BGC) for a Fungal Polyketide

| Gene | Proposed Function | Relevance to Biosynthesis |

|---|---|---|

| PKS1 | Iterative Type I Polyketide Synthase (PKS) | Catalyzes the assembly of the initial polyketide chain from acyl-CoA precursors. researchgate.net |

| OMT1 | S-adenosylmethionine (SAM)-dependent O-Methyltransferase | Responsible for the regiospecific methylation of a hydroxyl group on the polyketide scaffold. acs.orgresearchgate.net |

| P450-1 | Cytochrome P450 Monooxygenase | Catalyzes oxidative reactions, such as hydroxylation or epoxidation. |

| DH1 | Dehydratase | Removes water molecules to form double bonds. |

| KR1 | Ketoreductase | Reduces keto groups to hydroxyl groups. |

| TF1 | Transcription Factor | Regulates the expression of the genes within the cluster. |

Enzymatic Characterization of Key Biosynthetic Steps, with Emphasis on O-Methylation Pathways

The structure of this compound is distinguished by a methyl group attached via an oxygen atom, a hallmark of O-methylation. americanchemicalsuppliers.com This specific modification is a critical step in the biosynthetic pathway, catalyzed by a class of enzymes known as O-methyltransferases (OMTs). acs.orgacs.org

Methyltransferases play a crucial role in the diversification and bioactivity of natural products. frontiersin.org In fungi, these enzymes typically use S-adenosyl-L-methionine (SAM) as a methyl donor to attach methyl groups to oxygen, nitrogen, or carbon atoms of the substrate molecule. researchgate.net O-methylation, in particular, can have significant effects on the biological activity and chemical properties of a compound, such as its stability and membrane permeability. The regulation of secondary metabolite production is often linked to methyltransferases, including global regulators like LaeA, which controls the expression of numerous BGCs. frontiersin.orgacs.org Other LaeA-like methyltransferases can also act as master regulators or specific tailoring enzymes within a pathway. acs.orgplos.org

To confirm the function of enzymes in the this compound pathway, the corresponding genes from the identified BGC in Lachnum papyraceum would be targeted for characterization. This involves isolating the genes and expressing them in a heterologous host, such as Saccharomyces cerevisiae or Aspergillus oryzae, which are commonly used for reconstituting fungal biosynthetic pathways. acs.orgrsc.org

For the O-methylation step, the candidate OMT gene would be co-expressed with the PKS gene. If the OMT is responsible for the final methylation, its presence would lead to the production of this compound, while its absence would result in the accumulation of a demethylated precursor. nih.gov Further biochemical assays using the purified OMT enzyme and the precursor substrate would confirm its specific activity and regioselectivity. acs.org Structure-guided engineering of these OMTs has even been shown to reprogram their regioselectivity, demonstrating their flexibility. acs.org

Table 2: Key Enzyme Classes in Fungal Polyketide Biosynthesis

| Enzyme Class | Function | Example of Role |

|---|---|---|

| Polyketide Synthase (PKS) | Assembles the carbon skeleton from simple acyl-CoA units. nih.gov | Forms the core papyracon structure. |

| O-Methyltransferase (OMT) | Adds a methyl group to a hydroxyl functional group. researchgate.net | Catalyzes the formation of the 6-O-methyl ether in this compound. |

| Monooxygenase (e.g., P450) | Catalyzes oxidation, often adding hydroxyl groups. mdpi.com | Could be responsible for creating the hydroxyl site for subsequent methylation. |

Precursor Incorporation Studies and Stable Isotope Labeling Experiments for Pathway Tracing

Stable isotope labeling is a powerful technique for elucidating the biosynthetic origins of natural products. researchgate.netbeilstein-journals.org By feeding cultures of Lachnum papyraceum with precursors enriched with stable isotopes (e.g., ¹³C, ²H, ¹⁸O), the biosynthetic pathway of this compound can be traced.

The polyketide backbone is assembled from simple acyl-CoA units, most commonly acetyl-CoA and malonyl-CoA. beilstein-journals.org Feeding experiments with ¹³C-labeled acetate (B1210297) ([1-¹³C]acetate or [2-¹³C]acetate) would reveal the pattern of C₂ unit incorporation into the papyracon skeleton. nih.govmdpi.com The location of the ¹³C labels in the final molecule, determined by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirms its polyketide origin and can help deduce the folding pattern of the polyketide chain. nih.gov

To trace the origin of the O-methyl group, ¹³C-labeled or ²H-labeled S-adenosyl-L-methionine (SAM) or its precursor, L-methionine, would be supplied to the culture. researchgate.net Incorporation of the label into the methoxy (B1213986) group of this compound would definitively prove that it is installed via a methylation reaction. mdpi.com

Table 3: Predicted Isotope Labeling Patterns in this compound

| Labeled Precursor Fed to L. papyraceum | Expected Labeled Position in Product | Analytical Method | Purpose |

|---|---|---|---|

| [1,2-¹³C₂]Acetate | Intact C₂ units throughout the polyketide backbone | ¹³C NMR, MS | To confirm polyketide origin and identify intact acetate units. beilstein-journals.org |

| [¹³CH₃]-L-Methionine | The methyl carbon of the 6-O-methyl group | ¹³C NMR, MS | To confirm the origin of the methyl group from SAM. researchgate.net |

Genetic Manipulation and Pathway Engineering for Enhanced Production or Analog Generation

The identification of a BGC provides a roadmap for genetic manipulation to either enhance the production of this compound or to generate novel, structurally related analogs. acs.org These genetic engineering strategies rely on modern synthetic biology tools. rsc.org

Re-engineering the biosynthetic pathway can lead to the creation of new libraries of natural products. imrpress.com For instance, deleting the native OMT gene in the this compound cluster could lead to the accumulation of its direct precursor, "6-hydroxy-papyracon C". Overexpression of the entire BGC or just key regulatory genes in a high-yielding heterologous host could significantly increase the production titer of the final compound. acs.org

Combinatorial biosynthesis seeks to create novel molecular structures by mixing and matching genes or enzyme domains from different biosynthetic pathways. pnas.org This approach has been successfully applied to fungal polyketides, where PKS enzymes from different pathways are co-expressed to generate "unnatural" products. grantome.com

For the this compound pathway, several strategies could be employed:

PKS Subunit Shuffling : If the PKS is a multi-subunit enzyme, swapping subunits with those from other fungal PKS systems could generate novel polyketide scaffolds. pnas.org

Domain Swapping : For a single multi-domain PKS, individual catalytic domains (e.g., ketosynthase, acyltransferase) could be swapped with domains from other PKSs that have different specificities, potentially altering chain length or starter unit selection. rsc.org

Tailoring Enzyme Augmentation : Introducing heterologous tailoring enzymes, such as different methyltransferases, halogenases, or glycosyltransferases, into the L. papyraceum strain or a heterologous host expressing the papyracon backbone could generate a library of new derivatives with diverse functional groups. acs.org

The thioesterase (TE) domain, which is responsible for releasing the final polyketide from the PKS, often acts as a critical gatekeeper in this process and can be engineered to accept and release modified intermediates. acs.org Such engineered pathways hold the promise of producing novel bioactive molecules in an economical and scalable manner through fermentation. pnas.org

Mutasynthesis Strategies with Chemically Synthesized Intermediates

Mutasynthesis, a powerful technique combining chemical synthesis and genetic engineering, offers a promising avenue for generating novel analogs of this compound. acs.org This approach involves genetically blocking the biosynthetic pathway of a key precursor in the producing organism and then supplying chemically synthesized analogs of that intermediate. routledge.com The organism's downstream enzymes may then process these "mutasynthons," leading to the creation of new compounds not found in nature. nih.gov

While no specific mutasynthesis studies on this compound have been published to date, the general principles can be applied based on its presumed biosynthetic pathway. A logical target for gene disruption would be the polyketide synthase (PKS) responsible for producing the initial polyketide backbone, or enzymes involved in the formation of a key intermediate like 6-hydroxymellein (B1220941). nih.govnih.gov

Hypothetical Mutasynthesis Approach:

Generation of a Mutant Strain: A mutant strain of Lachnum papyraceum would be created by knocking out the gene encoding a crucial enzyme in the early stages of the Mycorrhizin A/Papyracon C pathway. For instance, the PKS or the 6-hydroxymellein-forming enzyme could be targeted. This would halt the production of the natural end-products.

Chemical Synthesis of Precursor Analogs: A variety of chemically modified analogs of the blocked intermediate would be synthesized. These could include variations in the aromatic ring substitution, the length of the polyketide chain, or the stereochemistry of chiral centers.

Feeding Experiments: The synthesized analogs would be introduced into the culture of the mutant fungal strain.

Incorporation and Analysis: The downstream enzymes of Lachnum papyraceum would potentially incorporate these synthetic precursors, modifying them to produce novel Papyracon C-like structures. The resulting metabolites would then be isolated and characterized to determine their structures and biological activities.

This strategy could lead to the production of a library of novel compounds with potentially enhanced or altered biological properties.

Comparative Biosynthesis with Structurally Related Mycorrhizin-type Compounds

This compound is part of a larger family of structurally related metabolites isolated from Lachnum papyraceum. nih.gov These compounds share a common core structure, suggesting they diverge from a common biosynthetic pathway. A comparative analysis of their structures provides clues about the enzymatic steps that lead to this chemical diversity.

The biosynthesis is thought to begin with a polyketide synthase (PKS) that assembles a polyketide chain. researchgate.net A key proposed intermediate in this pathway is 6-hydroxymellein . scispace.comresearchgate.net This is supported by the isolation of 6-hydroxymellein from other fungi where it acts as a precursor to related compounds. scispace.com From this central intermediate, the pathway likely branches to form the various Mycorrhizin- and Papyracon-type structures through the action of tailoring enzymes such as oxidases, reductases, and methyltransferases. nih.gov

A plausible, though not yet fully proven, biosynthetic relationship is as follows:

Mycorrhizin A: This is considered a central compound in the family. Its formation from 6-hydroxymellein would require a series of complex cyclizations and oxidative modifications.

Chloromycorrhizin A: The presence of a chlorine atom suggests the action of a halogenase, a common tailoring enzyme in fungal secondary metabolism.

Papyracon C: The key structural difference between Mycorrhizin A and Papyracon C is the presence of an exocyclic double bond in the latter. This likely arises from a dehydration or rearrangement reaction catalyzed by a specific enzyme acting on a Mycorrhizin A-like precursor.

This compound: The final step in the formation of the title compound is the methylation of the hydroxyl group at the C-6 position of Papyracon C. This reaction is catalyzed by an O-methyltransferase, using S-adenosyl methionine (SAM) as a methyl donor. The existence of 6-hydroxymellein O-methyltransferase, which converts 6-hydroxymellein to 6-methoxymellein, provides a strong enzymatic precedent for this type of reaction within a related pathway. wikipedia.org

The co-production of these and other related metabolites like Papyracon D, 6-O-Methylpapyracon B, Lachnumfuran A, and Lachnumlactone A by Lachnum papyraceum underscores the remarkable catalytic versatility of the enzymatic machinery within this single organism. nih.gov

Chemical Synthesis and Semisynthesis Research

Total Synthesis Strategies for 6-O-Methylpapyracon C

The total synthesis of a molecule with the structural complexity of this compound requires a meticulous and strategic approach. Chemists aim to develop routes that are not only successful in producing the target molecule but are also efficient, scalable, and allow for the creation of analogues for further study.

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.orgairitilibrary.comamazonaws.com The process begins with the target molecule and involves mentally breaking it down into simpler, more readily available precursor structures through a series of "disconnections." wikipedia.orgamazonaws.comlkouniv.ac.in These disconnections must correspond to known, reliable chemical reactions performed in the forward (synthetic) direction. amazonaws.com The goal is to simplify the structure until easily accessible or commercially available starting materials are reached. wikipedia.orgairitilibrary.com

For a complex polycyclic scaffold typical of natural products, key disconnection strategies often focus on:

Bonds that simplify the ring system: Disconnecting a bond that breaks a ring can significantly reduce molecular complexity. Strategically chosen disconnections can reveal simpler, fused-ring precursors from a more complex bridged system. nih.gov

Carbon-heteroatom bonds: Bonds between carbon and atoms like oxygen or nitrogen are often good candidates for disconnection as their formation is typically reliable (e.g., esterification, amidation). amazonaws.com

Key functional group transformations: The analysis involves not just breaking bonds but also interconverting functional groups (Functional Group Interconversion or FGI) to reveal more favorable disconnection opportunities. lkouniv.ac.in For instance, an amine might be retrosynthetically converted to a nitro group, which can be introduced via nitration. rnlkwc.ac.in

A hypothetical retrosynthetic analysis for a complex core structure might identify key fragments or synthons that can be assembled to form the final product. wikipedia.org This analysis guides the entire synthetic plan, highlighting potential challenges and opportunities for efficiency. nih.govjournalspress.com

The synthesis of natural products must precisely control the three-dimensional arrangement of atoms (stereochemistry) and the specific location of chemical reactions (regiochemistry).

Stereoselectivity: A stereoselective reaction favors the formation of one stereoisomer over another. masterorganicchemistry.com Given that a complex molecule can have numerous stereocenters, controlling the stereochemistry at each step is critical. Methodologies employed to achieve this include chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions where the existing stereochemistry of the molecule directs the outcome of subsequent reactions. Reactions that are highly stereoselective to the point of producing only one stereoisomer from a single starting material are termed stereospecific. masterorganicchemistry.comkhanacademy.org

Regioselectivity: A regioselective reaction favors bond formation at one specific position over other possible positions. masterorganicchemistry.com For example, in functionalizing an aromatic ring within the this compound scaffold, it would be crucial to direct substituents to the desired carbon atom. mdpi.comrsc.org This is often achieved by using directing groups, which electronically or sterically guide an incoming reagent to a specific site, or by carefully choosing reagents and reaction conditions that have an inherent preference for one site over another. mdpi.com The development of regioselective C-H functionalization methods is a particularly active area of research, as it allows for the direct modification of the carbon skeleton without pre-installed functional groups. mdpi.com

There are two primary strategies for assembling complex molecules: linear and convergent synthesis.

Table 1: Comparison of Theoretical Yields for Linear vs. Convergent Synthesis

This table illustrates the mathematical advantage of a convergent pathway for a hypothetical 10-step synthesis, assuming an 80% yield for each reaction step.

| Synthesis Strategy | Description | Yield Calculation | Overall Yield |

| Linear | 10 sequential reaction steps. | (0.80)¹⁰ | 10.7% |

| Convergent | Two 5-step sequences to build fragments, followed by one final coupling step. | Fragment A: (0.80)⁵ = 32.8%Fragment B: (0.80)⁴ = 41.0%Coupling: (Fragment A Yield) x (Fragment B Yield) x (Coupling Yield) = 0.328 x 0.410 x 0.80 | 21.0% |

Semisynthetic Modifications and Derivatization Approaches

Semisynthesis begins with a natural product or a late-stage synthetic intermediate and modifies it to create new analogues. This approach is often used to explore structure-activity relationships (SAR) or to improve the properties of a lead compound.

Modifying a specific site on a complex molecule without affecting other reactive functional groups requires highly regioselective reactions. The C-6 O-methyl group of this compound represents a potential site for modification.

Demethylation: One common modification is the cleavage of a methyl ether to reveal a hydroxyl group (-OH). This transformation can be achieved using various reagents, such as boron tribromide (BBr₃) or by employing N-dealkylation protocols that can sometimes be adapted for O-dealkylation. semanticscholar.org The resulting hydroxyl group can then be used as a handle for further functionalization, such as acylation or glycosylation.

Functionalization of Other Reactive Sites: Besides the O-methyl group, other sites on the molecule could be targeted. For instance, if the scaffold contains phenolic or amine functionalities, these can be selectively modified. The choice of reagents and protecting groups is critical to ensure that the reaction occurs only at the desired position. For example, a reaction might be directed to a specific position due to the presence of a nearby directing group that coordinates to the catalyst. mdpi.com

Creating a library of analogues with different ether groups at the C-6 position can be a valuable strategy. This begins with the selective demethylation of the C-6 O-methyl group to yield the corresponding alcohol. This alcohol can then be re-alkylated with various alkylating agents to produce a diverse set of analogues.

A particularly noteworthy methylating agent is dimethyl carbonate (DMC), which is considered a green reagent because it is non-toxic and its by-products are carbon dioxide and methanol. google.com The use of catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate these methylation reactions. google.com Other derivatization techniques can be used to introduce different functional groups. For example, converting a hydroxyl group to a trimethylsilyl ether is a common method for protection or for analysis by gas chromatography-mass spectrometry. nih.gov

Table 2: Selected Reagents for O-Alkylation and O-Methylation

This table summarizes common reagents used to convert alcohols to ethers, a key step in creating O-methylated and other O-alkylated analogues.

| Reagent | Description | Typical Conditions |

| Dimethyl Carbonate (DMC) | A non-toxic, environmentally friendly methylating agent. | Requires a catalyst (e.g., DBU, DABCO) and elevated temperatures (e.g., 90°C). google.com |

| Methyl Iodide (MeI) | A highly reactive and common methylating agent. | Often used with a mild base (e.g., K₂CO₃, Ag₂O) in a polar aprotic solvent. |

| Dimethyl Sulfate (DMS) | A potent and efficient, but toxic, methylating agent. | Typically run with a base like sodium hydroxide or potassium carbonate. |

| Alkyl Halides (R-X) | Used to introduce larger or more complex alkyl groups (e.g., ethyl bromide, benzyl bromide). | Requires a base (e.g., NaH, K₂CO₃) to deprotonate the alcohol. |

Novel Synthetic Methodologies for the Core Chemical Scaffold of this compound

The synthesis of the complex core structure of this compound, a meroterpenoid natural product, presents a significant challenge to synthetic organic chemists. While specific synthetic routes to this compound are not extensively documented in publicly available scientific literature, a number of innovative strategies have been developed for the construction of the closely related bicyclo[3.3.1]nonane core, which is the characteristic structural motif of the papyracon family and other related polycyclic polyprenylated acylphloroglucinols (PPAPs). These methodologies provide a foundational framework for potential synthetic approaches to this compound.

A prevailing strategy in the synthesis of these complex meroterpenes is the application of annulative methods. This approach has been successfully utilized in the total synthesis of related natural products like garsubellin A and berkeleyone A. nsf.gov The core principle of this methodology involves the use of diketene chemistry in an annulation process, followed by a subsequent oxidative ring expansion. This sequence effectively constructs the bicyclo[3.3.1]nonane architecture from simpler, fused bicyclic precursors. nsf.govsemanticscholar.org

Biomimetic synthesis, which seeks to mimic the proposed biosynthetic pathways of natural products, offers another powerful avenue for constructing the core scaffold. For instance, the synthesis of certain caryophyllene-derived meroterpenoids has been achieved through a biomimetic dearomatization-driven polycyclization cascade. semanticscholar.org A notable example of a biomimetic approach is the one-step total synthesis of peshawaraquinone, which proceeds through the unsymmetrical dimerization of a 2H-pyran monomer. This reaction, facilitated by reversible oxa-6π-electrocyclizations, rapidly generates significant molecular complexity from simple starting materials. nih.gov

Intramolecular reactions represent a cornerstone of many synthetic strategies toward the bicyclo[3.3.1]nonane core. Base-promoted intramolecular aldolization has been explored for the formation of the prenylated bicyclononan-9-one core found in phloroglucinol-derived natural products such as garsubellin A and hyperforin. nih.gov This approach leverages the inherent reactivity of strategically functionalized precursors to forge the key carbocyclic framework.

Furthermore, conjugate additions coupled with cyclization reactions have proven effective. The total synthesis of papuaforin A, for example, employed a Michael addition of a cyclohexenone derivative to methyl acrylate. The resulting intermediate then underwent a Birch reduction and subsequent cyclization to furnish the desired bicyclo[3.3.1]nonane core. nih.gov

In recent years, transition metal catalysis has emerged as a powerful tool for the construction of complex molecular architectures. Notably, a gold(I)-catalyzed 6-endo-dig carbocyclization of cyclic enol ethers has been instrumental in the concise total syntheses of hyperforin and papuaforins A–C. researchgate.net This methodology allows for the efficient assembly of the densely substituted PPAP scaffold, highlighting the potential of gold catalysis in accessing the core structure of papyracon-type molecules.

| Synthetic Methodology | Key Reaction Type(s) | Target Compound(s) |

| Annulative Methods | Diketene annulation, Oxidative ring expansion | Garsubellin A, Berkeleyone A nsf.govsemanticscholar.org |

| Biomimetic Synthesis | Dearomatization-driven polycyclization, Dimerization | Caryophyllene-derived meroterpenoids, Peshawaraquinone semanticscholar.orgnih.gov |

| Intramolecular Aldolization | Base-promoted aldol condensation | Garsubellin A, Hyperforin core nih.gov |

| Conjugate Addition-Cyclization | Michael addition, Birch reduction/cyclization | Papuaforin A nih.gov |

| Gold(I)-Catalyzed Carbocyclization | 6-endo-dig carbocyclization | Hyperforin, Papuaforins A–C researchgate.net |

Mechanistic Investigations of Biological Activities

Molecular and Cellular Targets of 6-O-Methylpapyracon C Action

Detailed investigations to identify the specific molecular and cellular targets of this compound have not been reported in the available scientific literature. The precise proteins, enzymes, receptors, or cellular structures with which this compound interacts to exert its biological effects have yet to be elucidated.

Elucidation of Anti-Nematode Mechanisms of Action

This compound has been shown to possess nematicidal activity against the model organism Caenorhabditis elegans. nih.govresearchgate.net However, comprehensive studies detailing the specific mechanisms through which it affects nematodes are not available.

The specific effects of this compound on the physiological processes of nematodes, such as feeding, motility, reproduction, and development, have not been documented. Research has focused on lethality outcomes rather than the sublethal physiological disruptions that lead to them. The compound demonstrates moderate to weak activity against different nematode species, as indicated by its median lethal dose (LD50) values. nih.gov

Table 1: Nematicidal Activity of this compound Data sourced from publicly available research findings. nih.gov

| Nematode Species | Activity Metric | Value |

| Caenorhabditis elegans | LD50 | 50 µg/mL |

| Meloidogyne incognita | LD50 | > 100 µg/mL |

There is no available research describing the specific cellular responses or morphological changes induced by this compound in nematode models. Studies have not yet detailed impacts on nematode cuticle integrity, internal organ structure, or cellular-level damage.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Influence of the C-6 O-Methyl Group on Specific Bioactivity Mechanisms

The presence of a methyl ether at the C-6 position of 6-O-Methylpapyracon C is a defining structural feature that significantly modulates its biological profile. Comparative studies with its close analog, mycorrhizin A, which possesses a hydroxyl group at the C-6 position, reveal a marked difference in bioactivity. Research has shown that this compound exhibits weaker nematicidal, antibiotic, and cytotoxic activities compared to mycorrhizin A. researchgate.netnih.gov This suggests that the O-methylation at C-6 diminishes the compound's potency across various biological targets.

The reduced activity could be attributed to several factors. The replacement of a hydrogen bond-donating hydroxyl group with a bulkier, non-donating methoxy (B1213986) group can alter the compound's binding affinity to its molecular target(s). This modification can disrupt critical hydrogen bonding interactions within the binding pocket of a target enzyme or receptor, leading to a less stable drug-receptor complex and consequently, reduced biological effect. Furthermore, the increased lipophilicity conferred by the methyl group might affect the compound's solubility and transport properties, potentially hindering its access to intracellular targets.

Studies on related isocoumarin (B1212949) derivatives isolated from Lachnum papyraceum also support the importance of the C-6 substituent. For instance, 6-hydroxymellein (B1220941), a proposed biosynthetic precursor to mycorrhizins, and its derivatives show only weak biological activities compared to the more complex mycorrhizin structures. nih.gov This underscores that while the core scaffold is important, specific functional groups, such as the C-6 hydroxyl, are critical for potent bioactivity.

Role of the Intact Core Skeleton in Target Binding and Mechanistic Specificity

The intricate, angularly fused tricyclic system of the papyracon/mycorrhizin skeleton is essential for its biological activity. This rigid framework orients the key functional groups in a specific three-dimensional arrangement, which is likely crucial for recognition and binding to its biological target(s). The benzofuran (B130515) moiety, a core component of this skeleton, is a well-known privileged scaffold in medicinal chemistry, present in numerous natural and synthetic compounds with a wide array of pharmacological properties, including antimicrobial and antitumor activities.

The unique tricyclic structure of compounds like this compound likely contributes to their specificity. The stereochemistry of the ring junctions and the substituents is critical. Any alteration to this core structure would likely lead to a significant loss of activity by disrupting the precise geometry required for target interaction. For instance, the synthesis of the angularly fused 6,3,5-tricyclic system of mycorrhizin A has been a subject of interest, highlighting the structural complexity and its perceived importance for bioactivity. acs.org

Systematic Chemical Modifications and Their Impact on Mechanistic Pathways

Systematic chemical modification is a powerful tool to probe the SAR and SMR of a lead compound. While extensive synthetic modification studies specifically on this compound are not widely reported, insights can be gleaned from the biological activities of its naturally occurring analogs.

The comparison between this compound and mycorrhizin A, as discussed previously, is another key example of how a simple modification (methylation of the C-6 hydroxyl) can dramatically alter the biological outcome. This suggests that the C-6 position is a critical "hotspot" for modification. Future synthetic efforts could focus on creating a library of analogs with different substituents at this position to explore the steric and electronic requirements for optimal activity and to potentially dissociate the different biological effects (e.g., enhancing nematicidal activity while reducing cytotoxicity).

The tables below summarize the known biological activities of this compound and its related compounds, illustrating the impact of structural modifications.

Table 1: Bioactivity Comparison of this compound and Related Compounds

| Compound | Key Structural Difference from this compound | Reported Bioactivity | Reference |

|---|---|---|---|

| This compound | - | Weaker nematicidal, antibiotic, and cytotoxic activity | researchgate.netnih.gov |

| Mycorrhizin A | C-6 Hydroxyl group | Potent nematicidal, antibiotic, and cytotoxic activity | researchgate.netnih.gov |

| Brominated Mycorrhizin A | Bromine instead of Chlorine on side chain, C-6 Hydroxyl | Slightly less active than chlorinated analog | researchgate.net |

| Papyracon D | Different side chain and other modifications | Highest antibiotic activity among a group of minor metabolites | researchgate.net |

Computational Modeling and Molecular Docking for SAR/SMR Prediction

In the absence of experimental crystal structures of this compound bound to its molecular targets, computational modeling and molecular docking serve as valuable tools for predicting its SAR and SMR. nih.govijpsonline.comdipterajournal.com These in silico methods can provide insights into the potential binding modes and interactions of this compound with putative target proteins.

A typical molecular docking study would involve the following steps:

Target Identification: Based on the known biological activities (e.g., nematicidal, antimicrobial, cytotoxic), potential protein targets could be hypothesized. For instance, for nematicidal activity, key enzymes or receptors in nematodes could be selected as targets. d-nb.info For cytotoxicity, enzymes involved in DNA replication or repair could be considered, given the suggested DNA-alkylating properties of related compounds. researchgate.net

Model Building: A three-dimensional model of this compound would be generated and its energy minimized.

Docking Simulation: The compound would be docked into the active site of the selected target proteins. The docking algorithm would explore various possible conformations and orientations of the ligand within the binding pocket.

Scoring and Analysis: The resulting ligand-protein complexes would be scored based on their predicted binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, would be analyzed to understand the basis of binding.

By comparing the docking scores and binding modes of this compound with its more active analog, mycorrhizin A, it would be possible to computationally rationalize the observed differences in bioactivity. For example, the loss of a hydrogen bond at the C-6 position for this compound would likely be evident in the docking simulations.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies could be performed on a series of papyracon and mycorrhizin analogs. nih.gov A QSAR model would mathematically correlate the structural features (descriptors) of these compounds with their biological activities. Such a model could then be used to predict the activity of newly designed, hypothetical analogs, thereby guiding synthetic efforts towards more potent and selective compounds.

While no specific computational studies on this compound have been published to date, the application of these methods holds significant promise for accelerating research on this and related natural products.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Mycorrhizin A |

| 6-hydroxymellein |

| Brominated Mycorrhizin A |

| Lachnumon |

| (1'Z)-dechloromycorrhizin A |

| Papyracon A |

| Papyracon B |

| Papyracon D |

Exploration of Analogues and Derivatives

Design and Synthesis of Novel 6-O-Methylpapyracon C Analogues with Modulated Bioactivity

The development of novel analogues of the papyracandin class has been a key strategy to improve antifungal efficacy, alter pharmacokinetic properties, and elucidate structure-activity relationships (SAR). Research has primarily centered on modifying the core structure of papulacandins, which are close structural relatives of papyracons.

One approach involves molecular simplification of Papulacandin D. Researchers have synthesized new analogues by replacing the complex spiroglycoside ring, a characteristic feature of natural papulacandins, with a classic aromatic O-glycoside structure. This design allows for an evaluation of the spiro ring's importance for antifungal activity. scielo.br Additionally, modifications to the acyl side chain, such as introducing aromatic rings, aim to create greater conformational restriction, which could potentially enhance biological activity. scielo.br Earlier studies have indicated that the nature of this acyl chain is crucial, as analogues with a fully saturated C-3 acyl chain exhibited low antifungal activity. scielo.br

Another successful strategy has been the derivatization of Papulacandin B. A series of analogues, including 10-alkyl ether and 11-acylamino derivatives, were synthesized and evaluated. nih.gov Biological testing revealed that specific modifications at these positions led to compounds with improved in vivo activity against the pathogenic yeast Candida albicans when compared to the parent molecule. nih.gov

Beyond direct modification of the papyracandin scaffold, the search for new chemical entities with the same mode ofaction has yielded novel classes of (1,3)-β-D-glucan synthase inhibitors. The screening of natural products led to the discovery of enfumafungin (B1262757), an acidic terpenoid inhibitor. nih.gov Subsequent semi-synthetic modifications of enfumafungin were undertaken to improve its oral bioavailability and pharmacokinetic profile, resulting in the development of ibrexafungerp (B609083), a first-in-class oral triterpenoid (B12794562) glucan synthase inhibitor. mdpi.com This highlights a broader strategy: identifying new, structurally distinct scaffolds that can be chemically optimized to produce effective antifungal agents.

Table 1: Examples of Synthesized Analogues and Derivatives

| Parent Compound | Modification Strategy | Resulting Analogue/Derivative | Key Finding |

|---|---|---|---|

| Papulacandin D | Molecular simplification; spiroglycoside replacement | Aromatic O-glycoside analogues | Designed to evaluate the importance of the spiro ring for bioactivity. scielo.br |

| Papulacandin B | Derivatization at specific positions | 10-alkyl ether and 11-acylamino derivatives | Exhibited improved in vivo antifungal activity compared to the parent compound. nih.gov |

| Enfumafungin (Triterpenoid) | Semi-synthetic optimization | Ibrexafungerp | Developed as an orally bioavailable (1,3)-β-D-glucan synthase inhibitor. mdpi.com |

Biosynthetic Engineering for Diversified Derivatives via Metabolic Pathway Manipulation

While the chemical synthesis of analogues provides a direct route to novel compounds, biosynthetic engineering offers a complementary approach to generate structural diversity. This involves the targeted genetic modification of a producing organism's metabolic pathways to enhance the production of a desired molecule or to create new derivatives.

Currently, specific documentation on the metabolic engineering of the this compound or papyracandin biosynthetic pathway is limited in available research. However, established principles of metabolic engineering for other secondary metabolites could theoretically be applied. nih.govmdpi.com These strategies include:

Enhancing Precursor Supply: The yields of many natural products are limited by the availability of their biosynthetic precursors. Engineering strategies can upregulate pathways that produce key starting materials, such as acetyl-CoA for polyketides or specific amino acids for non-ribosomal peptides. mdpi.comrsc.org

Blocking Competing Pathways: Carbon flux can be redirected towards the target compound by deleting or downregulating genes in competing metabolic pathways that drain precursors away from the desired synthesis route. nih.gov

Enzyme Engineering: The enzymes within the pathway can themselves be modified. Structure-guided protein engineering has been used to alter the substrate specificity of enzymes, leading to the incorporation of different building blocks and the creation of novel analogues that would be difficult to synthesize chemically. rsc.org

By applying such synthetic biology and metabolic engineering techniques, it may be possible in the future to use the native producing organism of papyracandins, or a heterologous host like Saccharomyces cerevisiae, as a biofactory to produce a diverse library of derivatives for screening. nih.govplos.org

Comparative Mechanistic Profiling of Synthesized and Biosynthesized Analogues

The primary mechanism of action for the papyracandin family is the specific inhibition of (1,3)-β-D-glucan synthase, a membrane-associated enzyme complex essential for fungal cell wall integrity. scielo.brnih.gov This enzyme's large catalytic subunit is encoded by the FKS genes. nih.gov Inhibition of this enzyme leads to a compromised cell wall, causing leakage of cellular contents and ultimately, cell lysis. scielo.br

Comparative profiling of different analogues reveals key structural requirements for this inhibitory activity.

Papulacandin Analogues: The synthesis of simplified Papulacandin D analogues, where the natural spiroketal is replaced by an O-glycoside, was designed to directly probe the role of this moiety. scielo.br The comparatively lower activity of some earlier synthetic analogues suggests that both the spirocyclic nucleus and the specific structure of the lipid side chain are important for potent inhibition. scielo.br

Structurally Distinct Inhibitors: A powerful comparative approach involves studying different chemical classes that target the same enzyme. For instance, a novel class of piperazinyl-pyridazinone compounds was identified as targeting glucan synthase. asm.org When spontaneous resistance to these compounds was selected for in Saccharomyces cerevisiae, the resulting mutations were found in the FKS1 gene, but at sites distinct from those conferring resistance to echinocandins (another class of glucan synthase inhibitors). asm.org Similarly, the triterpenoid inhibitor ibrexafungerp is effective against many echinocandin-resistant strains of Candida. mdpi.com This suggests that although these different classes of molecules all inhibit the same enzyme complex, they likely interact with it at different binding sites or in a different manner.

This comparative mechanistic data is crucial for understanding how to overcome clinical resistance and for designing new inhibitors that can target novel sites on the enzyme complex.

Development of High-Throughput Screening Assays for Analogues' Mechanistic Insights

The discovery and characterization of novel antifungal agents and their analogues rely heavily on the development of robust high-throughput screening (HTS) assays. For inhibitors of (1,3)-β-D-glucan synthase, several HTS strategies have been developed to rapidly identify active compounds and confirm their mechanism of action.

One effective method is a multi-stage screening cascade. This begins with a broad, whole-cell HTS to identify any compound with antifungal bioactivity. asm.org To increase the hit rate for specific targets, these screens often use fungal strains that are hypersensitive due to mutations in major drug efflux pumps. asm.org Hits from this primary screen are then subjected to a panel of mechanism-of-action assays. For glucan synthase inhibitors, a key secondary assay measures the direct inhibition of the enzyme by monitoring the incorporation of radiolabeled UDP-glucose into glucan polymers using a crude membrane preparation. asm.org

Another innovative HTS approach utilizes reporter-gene assays. In this strategy, a reporter gene (e.g., for an easily detectable enzyme or fluorescent protein) is placed under the control of a promoter that is specifically activated when the cell is stressed by the inhibition of the glucan synthase pathway. google.com This allows for a rapid, plate-based screen where a positive signal directly indicates that a compound is acting on the desired pathway. google.com Such assays are invaluable for screening large compound libraries or natural product extracts for new leads. nih.govscielo.org.mx

Table 2: High-Throughput Screening Methods for Glucan Synthase Inhibitors

| Assay Type | Principle | Application |

|---|---|---|

| Whole-Cell Bioactivity Screen | Measures growth inhibition of a fungal strain (often hypersensitized) in the presence of test compounds. | Primary screen to identify compounds with any antifungal activity. asm.org |

| Enzyme Inhibition Assay | Uses fungal membrane extracts to measure the incorporation of a radiolabeled precursor (UDP-[14C]-D-glucose) into glucan polymer. | Secondary screen to confirm direct inhibition of (1,3)-β-D-glucan synthase. asm.org |

| Reporter-Gene Assay | A reporter gene is fused to a promoter that is responsive to cell wall stress, providing a detectable signal upon pathway inhibition. | HTS for specific identification of glucan synthase pathway inhibitors. google.com |

| Morphological Screening | Microscopic observation of fungi treated with compounds to identify characteristic changes (e.g., stunted, branched hyphae) associated with cell wall inhibitors. | Confirmatory assay to verify the mode of action. nih.gov |

Future Perspectives and Advanced Research Opportunities

Advanced Biosynthetic Pathway Elucidation and Novel Enzyme Discovery

A primary goal would be to understand how 6-O-Methylpapyracon C is synthesized in its source organism, likely a fungus. This involves tracing the step-by-step chemical reactions that form the molecule. Techniques such as isotopic labeling studies, where precursors with heavy isotopes are fed to the organism, can help map the metabolic route.

Furthermore, identifying the specific enzymes that catalyze each step is crucial. This would involve a combination of genomics, transcriptomics, and proteomics to pinpoint the genes and corresponding proteins responsible for the biosynthesis. The discovery of novel enzymes with unique catalytic functions is a significant potential outcome of this research.

Development of Green Chemistry Methodologies for this compound Synthesis

Once the natural biosynthetic pathway is understood, researchers can work on developing synthetic routes to produce this compound in the laboratory. A key focus in modern chemistry is the development of "green" methodologies that are environmentally friendly. This includes using non-toxic solvents, reducing energy consumption, and minimizing waste products.

Strategies could involve biocatalysis, where enzymes are used to perform specific chemical transformations, or chemoenzymatic synthesis, which combines traditional chemical reactions with enzymatic steps. The goal is to create a sustainable and efficient process for producing the compound for further study and potential applications.

High-Resolution Mechanistic Profiling using Omics Technologies (e.g., Proteomics, Metabolomics)

To understand the biological effects of this compound, "omics" technologies would be employed. These approaches provide a global view of the molecular changes within a cell or organism upon exposure to the compound.

Proteomics: This involves the large-scale study of proteins. By comparing the protein profiles of treated and untreated cells, researchers can identify which proteins are affected by this compound, offering clues about its mechanism of action.

Metabolomics: This is the study of the complete set of small-molecule metabolites within a biological system. Metabolomics can reveal how this compound alters metabolic pathways, providing insights into its physiological effects.

These high-resolution techniques can generate vast amounts of data to build a comprehensive picture of the compound's biological activity.

Integration of Artificial Intelligence and Machine Learning in Natural Product Discovery and Mechanism Prediction

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate natural product research. In the context of this compound, these computational tools could be applied in several ways:

Predicting Biological Activity: AI models can be trained on large datasets of known natural products and their biological activities to predict the potential therapeutic properties of a new compound like this compound.

Identifying Potential Targets: Machine learning algorithms can analyze the structure of the compound to predict which proteins or cellular pathways it is likely to interact with.

De-replication: In the initial stages of discovery, AI can help to quickly identify if a newly isolated compound is already known, saving significant time and resources.